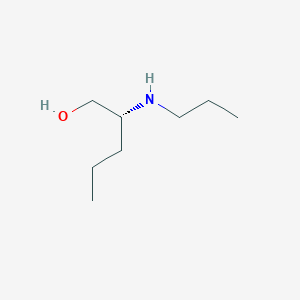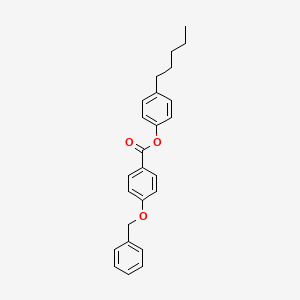
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate
Vue d'ensemble
Description
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a hydroxybutynyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-iodobenzoate with 4-hydroxybut-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-(4-oxobut-1-ynyl)benzoate.
Reduction: Formation of methyl 2-(4-hydroxybut-1-enyl)benzoate or methyl 2-(4-hydroxybutyl)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antifolate drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-(4-hydroxybut-1-ynyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The hydroxybutynyl group can interact with active sites of enzymes, leading to inhibition of their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 2-(4-hydroxybut-1-enyl)benzoate
- Methyl 2-(4-hydroxybutyl)benzoate
Uniqueness
Methyl 2-(4-hydroxybut-1-yn-1-yl)benzoate is unique due to the presence of the hydroxybutynyl group at the 2-position of the benzene ring. This specific structural feature imparts distinct reactivity and properties compared to its analogs. For example, the triple bond in the butynyl group allows for unique reactions such as cycloaddition, which are not possible with the corresponding alkenyl or alkyl derivatives .
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 2-(4-hydroxybut-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,5,9H2,1H3 |
Clé InChI |
HBFKNFAKAYGJKA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C#CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B8584767.png)



![5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8584805.png)


